N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-chlorophenoxy)-2-methylpropanamide
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Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-chlorophenoxy)-2-methylpropanamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as SR9009, and it has been found to have potential applications in scientific research.
Scientific Research Applications
- Research : Some studies have investigated the antileishmanial potential of this compound. Its activity against Leishmania parasites suggests a possible role in combating this neglected tropical disease .
- Findings : Researchers have explored the antimalarial effects of pyrazole-bearing compounds, including derivatives related to our compound of interest. These investigations highlight its potential as an antimalarial agent .
- Observation : A molecular simulation study revealed that compound 13 (likely a derivative) exhibited potent in vitro antipromastigote activity. It was found to fit well within the active site of LmPTR1, a potential drug target for Leishmania parasites .
- Diverse Derivatives : The benzimidazole moiety has led to the development of novel bioactive analogs. Crystal structures of various benzimidazole derivatives have been reported, emphasizing their structural diversity and potential therapeutic applications .
Antileishmanial Activity
Antimalarial Properties
Molecular Simulation Studies
Drug Scaffold and Structural Diversity
Chemical Synthesis and Characterization
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-17(2,25-14-6-4-12(18)5-7-14)15(24)22-13-10-19-16(20-11-13)23-9-3-8-21-23/h3-11H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXHLRMPFYLVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CN=C(N=C1)N2C=CC=N2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-chlorophenoxy)-2-methylpropanamide |
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